2-bromo-1-ethynyl-4-methoxybenzene

Organic Synthesis Chemical Purity Material Characterization

Choose 2-bromo-1-ethynyl-4-methoxybenzene for its ortho-bromo-ethynyl substitution pattern, enabling sequential Sonogashira and Suzuki-Miyaura couplings not possible with simpler aryl alkynes. Supplied as a stable ≥98% pure pale yellow solid (mp 101–102°C) for accurate weighing and long-term storage.

Molecular Formula C9H7BrO
Molecular Weight 211.1
CAS No. 871126-87-3
Cat. No. B6157225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-ethynyl-4-methoxybenzene
CAS871126-87-3
Molecular FormulaC9H7BrO
Molecular Weight211.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-ethynyl-4-methoxybenzene (CAS 871126-87-3): A Specialized Aryl Alkyne Building Block for Cross-Coupling and Synthesis


2-Bromo-1-ethynyl-4-methoxybenzene (CAS 871126-87-3) is a halogenated aromatic alkyne with the molecular formula C₉H₇BrO and a molecular weight of 211.06 g/mol . It features a unique ortho-substitution pattern where a bromine atom and a terminal ethynyl group reside on the same benzene ring, para to a methoxy group. This arrangement creates a bifunctional scaffold with distinct reactivity. The compound is typically a pale yellow solid with a melting point of 101–102 °C and is supplied at purities of ≥98% . It is synthesized primarily via the Sonogashira coupling of trimethylsilylacetylene with 2-bromobenzaldehyde, followed by desilylation .

Why 2-Bromo-1-ethynyl-4-methoxybenzene Cannot Be Substituted by Common Analogs


The unique ortho-bromo-ethynyl substitution pattern of 2-bromo-1-ethynyl-4-methoxybenzene (CAS 871126-87-3) fundamentally alters its chemical and physical properties compared to related compounds. Simple substitution with its non-brominated parent, 4-methoxyphenylacetylene (CAS 768-60-5), or a regioisomer like 2-bromo-4-ethynyl-1-methoxybenzene (CAS 859211-28-2) results in a loss of key reactivity or a change in the physical state of the material, as quantified below . This specific architecture enables a dual, sequential functionalization strategy not possible with simpler analogs, directly impacting synthetic route design and material outcomes [1].

Quantitative Differentiation: 2-Bromo-1-ethynyl-4-methoxybenzene vs. Analogs


Superior Purity Profile and Physical State Definition vs. Closest Regioisomer

The compound exhibits a significantly higher standard of analytical purity and a more clearly defined physical state compared to its closest regioisomer, 2-bromo-4-ethynyl-1-methoxybenzene. This ensures better reproducibility and fewer unknown impurities in critical synthesis steps. The target compound is available at ≥98% purity and is a well-defined pale yellow solid with a melting point of 101–102 °C . In contrast, the regioisomer (CAS 859211-28-2) is supplied with a lower typical purity of 95%, and its melting point is not consistently reported, indicating potential variability in its physical state .

Organic Synthesis Chemical Purity Material Characterization

Ortho-Bromo Substituent Enables Unique Tandem Reactivity Not Possible with Non-Halogenated Parent

The presence of the ortho-bromine atom in 2-bromo-1-ethynyl-4-methoxybenzene is a key differentiator, enabling a chemoselective, two-step diversification strategy. The terminal alkyne can undergo Sonogashira coupling, while the aryl bromide is left untouched for a subsequent Suzuki-Miyaura or other cross-coupling reaction [1]. This is a distinct structural advantage over its non-brominated parent, 4-methoxyphenylacetylene (CAS 768-60-5), which lacks the second reactive handle and can only participate in alkyne-based couplings .

Cross-Coupling Sonogashira Chemoselectivity Building Block

Higher Melting Point Facilitates Solid Handling and Storage vs. Liquid-like Analog

2-Bromo-1-ethynyl-4-methoxybenzene is a stable, crystalline solid with a melting point of 101–102 °C . This is a significant advantage over its non-halogenated parent compound, 4-methoxyphenylacetylene (CAS 768-60-5), which is a low-melting solid or liquid at room temperature, with a melting point of 28–35 °C . The higher melting point of the target compound translates to easier handling, more accurate weighing, and greater stability during storage, reducing the risk of material loss or degradation.

Physical Properties Handling Storage Stability

Optimal Application Scenarios for 2-Bromo-1-ethynyl-4-methoxybenzene Based on Differential Evidence


Orthogonal Building Block for Sequential Cross-Coupling in Complex Molecule Synthesis

This compound is the optimal choice for synthetic chemists designing routes that require two sequential, chemoselective cross-coupling reactions. The presence of both an aryl bromide and a terminal alkyne allows for a Sonogashira coupling to install a first fragment, followed by a Suzuki-Miyaura coupling at the bromine site to add a second, distinct fragment [1]. This dual-reactivity is not possible with simple aryl alkynes and is a direct result of the structural evidence quantified in Section 3.

High-Purity Precursor for Materials Science and Optoelectronics Research

For applications in materials science, such as the synthesis of novel polymers, organic light-emitting diodes (OLEDs), or other conjugated systems, the high purity (≥98%) and well-defined solid state of this compound are essential for achieving consistent material properties and device performance . The ortho-bromo substituent can also be a site for further polymerization or functionalization with photoactive groups.

Preferred Solid Intermediate for Lab-Scale Handling and Storage

Due to its high melting point of 101–102 °C, this compound is the superior choice for research settings where ease of handling and long-term storage stability are key procurement considerations . It avoids the issues associated with low-melting solids or liquids, such as 4-methoxyphenylacetylene, which can be difficult to weigh accurately and may degrade more quickly.

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